N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 5351-13-3
VCID: VC10532330
InChI: InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F)C
Molecular Formula: C15H16FNO2S
Molecular Weight: 293.4 g/mol

N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide

CAS No.: 5351-13-3

Cat. No.: VC10532330

Molecular Formula: C15H16FNO2S

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide - 5351-13-3

Specification

CAS No. 5351-13-3
Molecular Formula C15H16FNO2S
Molecular Weight 293.4 g/mol
IUPAC Name N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3
Standard InChI Key CTABIJPYCYSFTA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F)C
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F)C

Introduction

N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that combines a sulfonamide group with a 2,4,6-trimethylbenzene ring and a 4-fluorophenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and structural features that enhance its stability and interaction with biological targets.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Biological Activity and Applications

Sulfonamides, including N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide, are known for their antimicrobial properties. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The presence of the fluorine atom may enhance the compound's stability and binding affinity to target enzymes, making it more effective in its applications.

Comparison with Similar Compounds

CompoundMolecular Weight (g/mol)Fluorine Substituents
N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide293.361 fluorine atom
N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide311.3462 fluorine atoms
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide392.41 fluorine atom

This comparison highlights the structural differences among these compounds, which can influence their biological activities and chemical properties.

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